molecular formula C18H25N3O2 B2838457 3,3-Dimethyl-4-[1-[2-(methylamino)benzoyl]piperidin-4-yl]azetidin-2-one CAS No. 2224071-52-5

3,3-Dimethyl-4-[1-[2-(methylamino)benzoyl]piperidin-4-yl]azetidin-2-one

Cat. No.: B2838457
CAS No.: 2224071-52-5
M. Wt: 315.417
InChI Key: GMNYIZHMEZGQOZ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-[1-[2-(methylamino)benzoyl]piperidin-4-yl]azetidin-2-one is a complex organic compound with a unique structure that includes a piperidine ring, an azetidinone ring, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-[1-[2-(methylamino)benzoyl]piperidin-4-yl]azetidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction, often using benzoyl chloride and a base such as triethylamine.

    Formation of the Azetidinone Ring: The azetidinone ring is formed through a cyclization reaction involving the piperidine derivative and a suitable electrophile, such as an acyl chloride or an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-[1-[2-(methylamino)benzoyl]piperidin-4-yl]azetidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, or using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the piperidine ring, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

3,3-Dimethyl-4-[1-[2-(methylamino)benzoyl]piperidin-4-yl]azetidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and pain management.

    Biological Research: It is used in studies investigating the interaction of small molecules with biological targets, such as receptors and enzymes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-[1-[2-(methylamino)benzoyl]piperidin-4-yl]azetidin-2-one involves its interaction with specific molecular targets in the body. These targets may include:

    Receptors: The compound may bind to and modulate the activity of certain receptors, such as opioid receptors, which are involved in pain perception.

    Enzymes: It may inhibit or activate enzymes that play a role in metabolic pathways, affecting the synthesis or degradation of key biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-4-[1-[2-(methylamino)benzoyl]piperidin-4-yl]azetidin-2-one: This compound is unique due to its specific structural features, which differentiate it from other similar compounds.

    Other Piperidine Derivatives: Compounds with similar piperidine rings but different substituents may have varying biological activities and applications.

    Azetidinone Derivatives: Other azetidinone-containing compounds may share some chemical properties but differ in their pharmacological profiles.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,3-dimethyl-4-[1-[2-(methylamino)benzoyl]piperidin-4-yl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-18(2)15(20-17(18)23)12-8-10-21(11-9-12)16(22)13-6-4-5-7-14(13)19-3/h4-7,12,15,19H,8-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNYIZHMEZGQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CCN(CC2)C(=O)C3=CC=CC=C3NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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